methyl 2-cycloheptyl-3-[(3,4-dichlorophenyl)amino]-3-oxopropanoate
Overview
Description
Methyl 2-cycloheptyl-3-[(3,4-dichlorophenyl)amino]-3-oxopropanoate, also known as DCPM, is a chemical compound that has been synthesized and studied for its potential applications in scientific research.
Scientific Research Applications
Methyl 2-cycloheptyl-3-[(3,4-dichlorophenyl)amino]-3-oxopropanoate has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further investigation as a potential cancer treatment.
Mechanism of Action
The mechanism of action of methyl 2-cycloheptyl-3-[(3,4-dichlorophenyl)amino]-3-oxopropanoate is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in cell growth and proliferation. Specifically, it has been shown to inhibit the activity of thymidylate synthase, an enzyme involved in DNA synthesis.
Biochemical and Physiological Effects:
methyl 2-cycloheptyl-3-[(3,4-dichlorophenyl)amino]-3-oxopropanoate has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer properties, it has also been shown to have anti-inflammatory effects and to inhibit the activity of certain enzymes involved in the metabolism of drugs and other compounds.
Advantages and Limitations for Lab Experiments
One advantage of using methyl 2-cycloheptyl-3-[(3,4-dichlorophenyl)amino]-3-oxopropanoate in lab experiments is its potent anti-cancer activity, which makes it a promising candidate for further investigation as a potential cancer treatment. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects on other biological processes.
Future Directions
There are several future directions for research on methyl 2-cycloheptyl-3-[(3,4-dichlorophenyl)amino]-3-oxopropanoate. One area of investigation could be to further elucidate its mechanism of action and how it interacts with other biological processes. Additionally, further studies could be conducted to investigate its potential applications in other areas of scientific research, such as drug metabolism and inflammation. Finally, studies could be conducted to investigate the potential use of methyl 2-cycloheptyl-3-[(3,4-dichlorophenyl)amino]-3-oxopropanoate in combination with other anti-cancer drugs to enhance their effectiveness.
properties
IUPAC Name |
methyl 2-cycloheptyl-3-(3,4-dichloroanilino)-3-oxopropanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21Cl2NO3/c1-23-17(22)15(11-6-4-2-3-5-7-11)16(21)20-12-8-9-13(18)14(19)10-12/h8-11,15H,2-7H2,1H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQFQBANTSCLMQJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1CCCCCC1)C(=O)NC2=CC(=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21Cl2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-cycloheptyl-3-(3,4-dichloroanilino)-3-oxopropanoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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